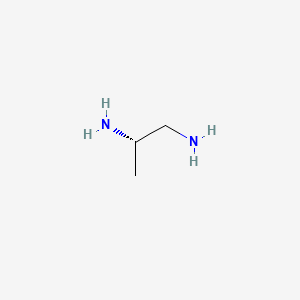

(2S)-propane-1,2-diamine

Description

Significance of Chiral Vicinal Diamines in Asymmetric Synthesis and Coordination Chemistry

Chiral vicinal diamines, a class of compounds characterized by two amine groups on adjacent carbon atoms, are of immense interest to synthetic chemists. sigmaaldrich.com Their importance stems from their widespread presence in chiral catalysts and pharmaceuticals. sigmaaldrich.com These diamines are frequently employed as chiral ligands in transition-metal-catalyzed asymmetric reactions, a field dedicated to selectively producing one of two mirror-image isomers (enantiomers) of a chiral product. sigmaaldrich.comrsc.org The ability to control stereochemistry is crucial, as different enantiomers of a molecule can have vastly different biological activities.

In coordination chemistry, vicinal diamines act as bidentate ligands, forming stable chelate complexes with various transition metals. vulcanchem.comrsc.org These metal complexes are often the active catalysts in important chemical transformations. The development of new and efficient methods for synthesizing chiral vicinal diamines remains a significant goal in organic chemistry, as they serve as fundamental building blocks for pharmaceuticals and fine chemicals. rsc.orgacs.orgua.es Highly enantioselective reactions, such as iridium- or ruthenium-catalyzed hydrogenations, have been developed using catalysts derived from chiral vicinal diamines. nih.gov

Stereochemical Principles and Enantioselective Focus in (2S)-Propane-1,2-diamine Studies

The defining feature of this compound is its chirality, which originates from a stereogenic center at the second carbon atom of the propane (B168953) chain. vulcanchem.com The "(S)" designation specifies the absolute configuration, or the precise three-dimensional arrangement of the amine, methyl, and other groups around this chiral center. vulcanchem.comrsc.org This specific spatial arrangement is fundamental to its effectiveness in enantioselective catalysis.

The structure of this compound offers several advantages for asymmetric synthesis. Its propane backbone provides a conformationally rigid scaffold when coordinated to a metal center. This rigidity helps to create a well-defined chiral environment around the metal, which in turn directs the stereochemical outcome of the catalytic reaction, leading to high enantioselectivity. Furthermore, the methyl group on the chiral carbon introduces steric bulk, which can influence the approach of reactants to the catalytic center, favoring the formation of one specific enantiomer of the product.

When this compound acts as a ligand, the five-membered chelate ring it forms with a metal center preferentially adopts a conformation that places the methyl group in a pseudoequatorial position to minimize steric strain. rsc.org This conformational preference is a key factor in transmitting the chiral information from the ligand to the product of the reaction. The use of the (S)-enantiomer of the diamine will typically yield a product with a specific chirality, while using the (R)-enantiomer would result in the formation of the opposite product enantiomer. rsc.org

Table 1: Physicochemical Properties of this compound This table summarizes key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₁₀N₂ |

| Molecular Weight | 74.12 g/mol |

| CAS Number | 2609-02-1 |

| Parent CID | 642322 nih.gov |

Historical Context and Evolution of Research on Propane-1,2-diamine Derivatives

The study of diamine compounds has a rich history rooted in the foundations of coordination chemistry. The pioneering work of Alfred Werner with cobalt(III) complexes and diamine ligands like ethylenediamine (B42938) and its derivatives laid the groundwork for understanding stereochemistry in inorganic compounds. rsc.org These early studies were crucial in establishing that inorganic complexes could exist as chiral, non-superimposable mirror images. rsc.org

Industrially, racemic 1,2-diaminopropane (B80664) is synthesized through the ammonolysis of 1,2-dichloropropane. wikipedia.org A significant breakthrough was the development of methods to resolve this racemic mixture into its pure enantiomers. This is often achieved by reacting the mixture with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.org Once separated, the pure enantiomer of the diamine can be recovered. wikipedia.org

Early research, such as studies from the 1970s, utilized enantiopure (S)-propane-1,2-diamine to synthesize optically active derivatives of other molecules, like imidazolines, to investigate their stereochemistry and biological functions. Over time, the research focus has shifted dramatically towards the application of this compound and its derivatives as chiral ligands in the rapidly expanding field of asymmetric catalysis. sigmaaldrich.comrsc.org Contemporary research is dedicated to designing and synthesizing increasingly sophisticated and sterically-tuned chiral diamine ligands. These advanced ligands are used in highly selective and efficient catalytic systems for reactions like asymmetric Suzuki-Miyaura cross-couplings and C-H bond functionalizations, enabling the construction of complex chiral molecules that were previously difficult to access. nih.govorganic-chemistry.orgyale.edu

Table 2: Research Highlights of Chiral Diamine Catalysis This table provides examples of research findings in asymmetric catalysis using chiral diamine ligands.

| Reaction Type | Catalyst System | Key Finding |

| Asymmetric Hydrogenation | Iridium or Ruthenium complexes with chiral N,N'-diaryl vicinal diamines | High yields (up to 95%) and excellent enantioselectivity (up to >99% ee) for sterically tunable diamines. nih.gov |

| [2+1]-Cycloaddition | Rhodium(II) catalyst derived from (R,R)-1,2-diphenylethylenediamine | A robust and reusable catalyst for the reaction of ethyl diazoacetate with acetylenes and olefins, yielding products with high enantiomeric purity. organic-chemistry.org |

| Ring-opening of meso-aziridines | Yttrium complex with a chiral phosphine (B1218219) oxide | Synthesis of chiral 1,2-diamines with high yields and good enantioselectivities (83-96% ee). ua.es |

| Suzuki-Miyaura Coupling | Palladium complexes with crown ether-functionalized (S)-1,2-diaminopropane ligands | Achieved high enantioselectivity (up to 95% ee) in the synthesis of axially chiral biaryls. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349005 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15967-72-3 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Enantiopure 2s Propane 1,2 Diamine

Direct Enantioselective Synthesis Approaches

Direct enantioselective methods aim to produce (2S)-propane-1,2-diamine from prochiral precursors, offering an atom-economical and efficient route to the target molecule.

Catalytic asymmetric hydrogenation of prochiral imines or enamines is a powerful strategy for the synthesis of chiral amines. mdpi.comacs.org For the synthesis of this compound, this would typically involve the asymmetric reduction of a suitable imine precursor. The development of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, is central to the success of this approach. rsc.org These catalysts create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

While specific examples detailing the asymmetric hydrogenation to yield this compound are not extensively documented in readily available literature, the general principles are well-established for the synthesis of other chiral diamines. rsc.orgrug.nl The key would be the synthesis of a suitable prochiral di-imine or protected amino-imine derived from a three-carbon backbone, followed by hydrogenation with a highly selective chiral catalyst. The efficiency and enantioselectivity of such a process would be highly dependent on the catalyst system and reaction conditions.

Table 1: Illustrative Catalytic Systems for Asymmetric Imine Reduction

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhOS | Enamide | Chiral Amine | ≥95% |

| [Ir(COD)Cl]₂ / Chiral Phosphine-Phosphoramidite | Imine | Chiral Amine | High |

| Ru(II)-Diamine Complexes | Dihydroisoquinolines | Chiral Amines | High |

This table presents examples of catalyst systems used for asymmetric hydrogenation of imines and enamines to produce chiral amines, illustrating the potential for application in the synthesis of this compound.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ua.essciencenet.cn For the synthesis of this compound, the natural amino acid L-alanine is an ideal precursor due to its inherent chirality and appropriate carbon skeleton. The synthesis typically involves the reduction of the carboxylic acid and amide functionalities of an L-alanine derivative.

A notable example of the use of this compound from a chiral pool is in the synthesis of the FDA-approved cancer drug, Encorafenib. nih.govmdpi.com The synthesis of a key chiral intermediate for Encorafenib starts with (S)-(-)-1,2-diaminopropane dihydrochloride. nih.govmdpi.com This starting material is commercially available and is itself derived from a chiral pool source, likely L-alanine. The synthesis involves the protection of the amino groups, followed by further synthetic transformations. nih.gov

The general strategy from L-alanine would involve:

Protection of the amino group of L-alanine.

Reduction of the carboxylic acid to an alcohol.

Conversion of the alcohol to a leaving group.

Nucleophilic substitution with an azide (B81097) or another nitrogen nucleophile.

Reduction of the azide and the original protected amino group (if necessary) to afford this compound.

Table 2: Chiral Pool Synthesis of a Key Intermediate for Encorafenib

| Starting Material | Key Reagents | Intermediate | Application |

| (S)-(-)-1,2-diaminopropane dihydrochloride | Benzyl chloroformate, Methyl chloroformate | Carbamate derivative | Synthesis of Encorafenib |

This table highlights a documented application of a this compound derivative obtained from a chiral pool source in the synthesis of a pharmaceutical.

Deracemization and Chiral Resolution Techniques for Propane-1,2-diamine

The industrial production of propane-1,2-diamine often results in a racemic mixture. wikipedia.orggoogle.com The separation of this mixture into its constituent enantiomers, a process known as resolution, is a common and well-established method for obtaining enantiopure this compound. ontosight.ai

The most widely used method for the resolution of racemic propane-1,2-diamine is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org Tartaric acid, a readily available and inexpensive chiral dicarboxylic acid, is frequently employed for this purpose. wikipedia.orggavinpublishers.com The reaction of racemic propane-1,2-diamine with an enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: ((2S)-propane-1,2-diammonium)-(L-tartrate) and ((2R)-propane-1,2-diammonium)-(L-tartrate). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, the enantiomerically pure diamine can be liberated by treatment with a base, such as sodium hydroxide. wikipedia.org

Deracemization is a more advanced technique that combines resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. While various deracemization techniques exist, their specific application to propane-1,2-diamine is less commonly documented than classical resolution.

Table 3: Classical Resolution of Racemic Propane-1,2-diamine

| Racemic Mixture | Resolving Agent | Diastereomeric Salts | Separation Method | Final Product |

| (±)-Propane-1,2-diamine | L-(+)-Tartaric Acid | ((2S)-propane-1,2-diammonium)-(L-tartrate) and ((2R)-propane-1,2-diammonium)-(L-tartrate) | Fractional Crystallization | This compound |

Advanced Preparative Routes to 1,2-Diamine Scaffolds Applicable to this compound

Recent advances in synthetic methodology have provided new routes to chiral 1,2-diamines that are applicable to the synthesis of this compound.

The asymmetric ring-opening of nitrogen-containing heterocycles, particularly aziridines, is a powerful method for the synthesis of chiral 1,2-diamines. clockss.orgrsc.org For the synthesis of this compound, the key precursor would be 2-methylaziridine (B133172). The reaction involves the nucleophilic attack of an amine or ammonia (B1221849) equivalent at one of the carbon atoms of the aziridine (B145994) ring, catalyzed by a chiral Lewis acid or transition metal complex. rsc.orgthieme-connect.com The catalyst controls the regioselectivity and enantioselectivity of the ring-opening, leading to the desired chiral diamine.

A theoretical study on the ring-opening of 2-methylaziridine with methylamine (B109427) has shown that the reaction pathway and regioselectivity are influenced by the presence of a Lewis acid. While this study did not focus on enantioselectivity, it provides a basis for the development of catalytic asymmetric versions of this reaction. The use of a chiral catalyst would differentiate between the two enantiotopic faces of the aziridine, leading to the preferential formation of this compound.

Table 4: Asymmetric Ring-Opening of Aziridines

| Aziridine Substrate | Nucleophile | Catalyst Type | Product |

| meso-Aziridines | Aniline Derivatives | Chiral Zirconium Catalyst | Chiral 1,2-Diamine |

| N-Tosylaziridines | Aromatic and Aliphatic Amines | Ag(I) / (S)-DTBM-Segphos | Chiral 1,2-Diamine |

This table provides examples of catalytic systems for the asymmetric ring-opening of aziridines, which could be adapted for the synthesis of this compound from 2-methylaziridine.

Reductive amination is a versatile method for the formation of C-N bonds and is widely used in the synthesis of amines. researchgate.netresearchgate.net A plausible pathway to this compound via reductive amination could start from an α-amino aldehyde or α-amino ketone derived from L-alanine. The carbonyl group would be converted to an imine by reaction with ammonia or a protected amine, followed by reduction. If the reduction is stereoselective, it can lead to the desired chiral diamine.

For instance, an α-amino aldehyde derived from L-alanine could undergo reductive amination with ammonia in the presence of a suitable reducing agent. The stereochemical outcome of the reduction would be influenced by the existing stereocenter in the molecule (substrate control). Alternatively, a prochiral keto-imine could be subjected to asymmetric hydrogenation using a chiral catalyst, as discussed in section 2.1.1.

While direct and high-yielding examples of the synthesis of this compound through this specific pathway are not abundant in the literature, the principles of reductive amination are fundamental in organic synthesis and represent a viable approach. uni-duesseldorf.de

Diamination of Unsaturated Substrates

The direct diamination of unsaturated substrates, particularly alkenes, represents a highly atom-economical and convergent approach for the synthesis of vicinal diamines like this compound. This strategy involves the addition of two nitrogen-containing groups across a carbon-carbon double bond. The development of catalytic asymmetric versions of this reaction is a significant area of research, aiming to control both regioselectivity and enantioselectivity to afford enantioenriched diamines from simple, achiral starting materials. nih.govrsc.orgnih.gov

Catalytic asymmetric diamination of alkenes is recognized as a formidable challenge in organic synthesis. nih.gov Nevertheless, significant progress has been made using transition metal catalysis and, more recently, organocatalysis. rsc.orgrsc.org These methods often employ a variety of nitrogen sources and catalytic systems to achieve the desired transformation.

Palladium and copper-based catalysts are among the most explored for alkene diamination. nih.gov For instance, palladium(0)-catalyzed diamination of 1,3-dienes using reagents like N,N′-di-tert-butylthiadiaziridine 1,1-dioxide has been shown to produce cyclic sulfamides, which are precursors to diamines, in high yields and enantiomeric excesses. organic-chemistry.org Similarly, copper-catalyzed systems, often in conjunction with chiral ligands, have proven effective for the diamination of activated terminal olefins. organic-chemistry.org

A notable palladium-catalyzed approach involves the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as the aminating agent. This reaction generates cyclic diamine derivatives by incorporating one nitrogen atom from the substrate and another from the NFBS. organic-chemistry.org Iron catalysis has also emerged as a convenient method for the 1,2-azidoamidation of 1,3-dienes, yielding versatile precursors to 1,2-diamines with high regio- and stereoselectivity. organic-chemistry.org

More recent advancements include the use of organocatalysis. Chiral organoselenium catalysts have been employed for the enantioselective syn-diamination of simple alkenes. nih.gov This method utilizes a bifunctional nucleophile and a stoichiometric oxidant to achieve high enantioselectivities across a range of diaryl, aryl-alkyl, and alkyl-alkyl olefins. nih.gov

The following tables summarize key research findings for the diamination of various unsaturated substrates, illustrating the scope and effectiveness of different catalytic systems. While direct diamination of propene to this compound is a challenging transformation and specific examples are scarce in the literature, the data for other terminal alkenes provide insight into the potential of these methods.

Table 1: Palladium-Catalyzed Asymmetric Diamination of 1,3-Dienes

This table presents the results of a palladium(II)-catalyzed asymmetric 1,2-diamination of 1,3-dienes with dialkylureas. Click on the headers to sort the data.

| Substrate (1,3-Diene) | Chiral Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | Pyridine-Oxazoline | 4-(2-Phenylethenyl)imidazolidin-2-one | 95 | 94 |

| 1-(4-Methoxyphenyl)-1,3-butadiene | Pyridine-Oxazoline | 4-(2-(4-Methoxyphenyl)ethenyl)imidazolidin-2-one | 91 | 95 |

| 1-(4-Chlorophenyl)-1,3-butadiene | Pyridine-Oxazoline | 4-(2-(4-Chlorophenyl)ethenyl)imidazolidin-2-one | 96 | 93 |

| 1-Cyclohexyl-1,3-butadiene | Pyridine-Oxazoline | 4-(2-Cyclohexylethenyl)imidazolidin-2-one | 85 | 92 |

Data sourced from Wu, M.-S., et al. (2018). organic-chemistry.org

Table 2: Copper-Catalyzed Asymmetric Diamination of Conjugated Dienes

This table details the copper(I)-catalyzed radical intermolecular diamination of conjugated dienes. Click on the headers to sort the data.

| Substrate (Diene) | Chiral Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | (R)-DTBM-Segphos | 4,5-Dimethyl-4-vinylimidazolidin-2-one | 75 | 90 |

| 2-Methyl-1,3-pentadiene | (R)-DTBM-Segphos | 4-Methyl-4-(prop-1-en-2-yl)imidazolidin-2-one | 82 | 88 |

| 1,3-Cyclohexadiene | (R)-DTBM-Segphos | Tetrahydro-1H-benzo[d]imidazol-2-one | 88 | 92 |

Data sourced from Shi, Y., et al. (2010). rsc.org

Table 3: Organoselenium-Catalyzed Enantioselective syn-Diamination of Alkenes

This table shows the results for the syn-diamination of various alkenes using a chiral organoselenium catalyst. Click on the headers to sort the data.

| Substrate (Alkene) | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| trans-Stilbene | Chiral Organoselenium Reagent | trans-1,3-Ditosyl-4,5-diphenylimidazolidine | 65 | 95 |

| trans-Anethole | Chiral Organoselenium Reagent | trans-1,3-Ditosyl-4-(4-methoxyphenyl)-5-methylimidazolidine | 78 | 96 |

| 1-Octene | Chiral Organoselenium Reagent | trans-1,3-Ditosyl-4-hexylimidazolidine | 40 | 91 |

Iii. Coordination Chemistry of 2s Propane 1,2 Diamine and Its Metal Complexes

Ligand Characteristics and Coordination Modes

The coordination behavior of (2S)-propane-1,2-diamine is dictated by the presence of two primary amine groups, which can act as Lewis bases, donating their lone pair of electrons to a metal center. This fundamental property gives rise to several coordination modes.

This compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff base ligands. shahucollegelatur.org.inopenscienceonline.com These ligands, which contain an imine (-C=N-) functional group, are highly versatile in coordination chemistry due to their synthetic accessibility and the ease with which their electronic and steric properties can be tuned. shahucollegelatur.org.in The resulting Schiff base ligands are often multidentate, with the imine nitrogen and other donor atoms (such as phenolic oxygen from salicylaldehyde (B1680747) derivatives) participating in coordination. shahucollegelatur.org.inresearchgate.net This allows for the formation of stable complexes with a variety of metal ions, including Mn(III), Co(II), Ni(II), and Fe(III). shahucollegelatur.org.inopenscienceonline.com For example, a tetradentate Schiff base ligand can be formed by the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of this compound. researchgate.net These Schiff base ligands can then coordinate to metal ions through the two imine nitrogens and two phenolate (B1203915) oxygens. researchgate.net

The diamine functionality of this compound makes it a suitable component for the synthesis of more complex ligand architectures, such as macrocyclic and linear polydentate ligands. scirp.orgscirp.org Template reactions, where a metal ion directs the condensation of the diamine with a dicarbonyl compound, are often employed to synthesize macrocyclic ligands. bhu.ac.in For instance, the [2+2] condensation of benzene-1,4-dicarboxaldehyde with propane-1,2-diamine can yield a tetraaza macrocyclic ligand. scirp.orgresearchgate.net Similarly, [1+2] condensation reactions can produce linear open-ended Schiff base ligands. scirp.orgscirp.org These macrocyclic and linear ligands can encapsulate or coordinate to one or more metal ions, leading to the formation of mono- or polynuclear complexes. utwente.nl The size and flexibility of the resulting macrocycle or linear ligand can be controlled by the choice of the diamine and dicarbonyl precursors. utwente.nl

Synthesis and Structural Elucidation of Metal-Propane-1,2-diamine Complexes

The synthesis of metal complexes of this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

This compound and its Schiff base derivatives form a vast number of complexes with transition metals. The geometry of these complexes is influenced by the coordination number of the metal ion, the nature of the ligand, and the presence of other coordinating anions or solvent molecules.

Nickel(II) Complexes: Nickel(II) complexes of Schiff bases derived from this compound have been synthesized and characterized. For example, a dimeric nickel complex with a distorted square planar geometry around each nickel center has been reported. shahucollegelatur.org.in Another study describes the synthesis of a mixed-ligand Ni(II) complex with theophylline (B1681296) and propane-1,2-diamine, where the diamine acts as a bidentate chelating ligand. ubbcluj.roresearchgate.net Square planar and octahedral geometries have been proposed for different Ni(II) complexes. researchgate.netscirp.org

Copper(II) Complexes: Copper(II) readily forms complexes with this compound and its derivatives. A centrosymmetric dimeric Cu(II) complex with N,N'-dibenzyl-propane-1,2-diamine has been reported to have a distorted square-pyramidal geometry. nih.gov Mixed-ligand complexes of Cu(II) with theophylline and propane-1,2-diamine have also been synthesized. ubbcluj.roresearchgate.net The geometry of Cu(II) complexes can vary, with square planar and octahedral structures being common. scirp.org

Cobalt(II) Complexes: Cobalt(II) complexes with Schiff base ligands derived from this compound have been prepared. shahucollegelatur.org.in An octahedral geometry has been proposed for a Co(II) complex with a tetradentate Schiff base ligand. researchgate.net

Zinc(II) Complexes: Zinc(II) complexes of Schiff bases derived from this compound have been reported. researchgate.net Both mononuclear and trinuclear zinc complexes have been synthesized, exhibiting square pyramidal and a combination of square planar and octahedral geometries, respectively. researchgate.net

Manganese(II) and Manganese(III) Complexes: Manganese can form complexes in both its +2 and +3 oxidation states. Mn(II) complexes with di-Schiff base ligands derived from propane-1,2-diamine have been prepared and characterized. wvu.edunih.gov A square pyramidal geometry has been proposed for a Mn(II) Schiff base complex. researchgate.net Additionally, a Mn(III) complex with a tetradentate Schiff base ligand derived from this compound has been synthesized. shahucollegelatur.org.in

Iron(II) and Iron(III) Complexes: Iron complexes with ligands incorporating the this compound unit have been investigated. Fe(II) complexes with tetradentate Schiff base ligands derived from propane-1,3-diamine have been shown to exhibit spin crossover behavior. nih.gov Iron(III) complexes with Schiff bases from this compound have also been synthesized. openscienceonline.com

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

|---|---|---|---|

| Ni(II) | Schiff Base | Dimeric, distorted square planar | shahucollegelatur.org.in |

| Ni(II) | Mixed-ligand (Theophylline) | Square planar or octahedral | ubbcluj.roresearchgate.net |

| Cu(II) | N,N'-dibenzyl-propane-1,2-diamine | Distorted square-pyramidal | nih.gov |

| Cu(II) | Mixed-ligand (Theophylline) | Square planar or octahedral | ubbcluj.roresearchgate.net |

| Co(II) | Schiff Base | Octahedral | researchgate.net |

| Zn(II) | Schiff Base | Square pyramidal / Trinuclear | researchgate.net |

| Mn(II) | Di-Schiff Base | Heptacoordinate / Hexacoordinate | wvu.edu |

| Mn(III) | Schiff Base | --- | shahucollegelatur.org.in |

| Fe(II) | Schiff Base | Octahedral (spin crossover) | nih.gov |

| Fe(III) | Schiff Base | --- | openscienceonline.com |

While less common than with transition metals, this compound also forms complexes with main group metals.

Lead(II) Complexes: The reaction of propane-1,2-diamine with lead(II) nitrate (B79036) results in the formation of the complex [Pb(NO3)(pdam)2]NO3. researchgate.net In this complex, the lead(II) ion is coordinated by two bidentate propane-1,2-diamine ligands and a bidentate nitrate ion. researchgate.net The coordination geometry around the lead(II) ion is described as a highly distorted octahedron, or more accurately, a distorted pentagonal pyramid due to the stereochemically active lone pair of electrons on the Pb(II) ion. researchgate.net

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes involving this compound, often abbreviated as (S)-pn, relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and electronic properties. These methods provide a detailed picture of how the diamine ligand coordinates to the metal center.

Infrared (IR) Spectroscopy is instrumental in confirming the coordination of the this compound ligand. The N-H stretching vibrations in the free ligand are typically observed in the 3300-3100 cm⁻¹ region. asianpubs.org Upon complexation, these bands often shift to lower frequencies, indicating the formation of metal-nitrogen (M-N) bonds. researchgate.net For instance, in a lead(II) complex with propane-1,2-diamine, the shift in N-H stretching bands confirmed the coordination of the amine nitrogen atoms. researchgate.net Similarly, changes in the vibrational frequencies of the C-N bond and other ligand-based vibrations can provide further evidence of coordination. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the metal complexes and can help determine the coordination geometry. The d-d transitions of the metal ion are particularly informative. For example, copper(II) complexes of Schiff bases derived from propane-1,2-diamine often exhibit a broad band in the visible region corresponding to d-d transitions, which is characteristic of their geometry. samipubco.com The spectra of nickel(II) and cobalt(II) complexes with related diamine ligands have been used to assign tetragonally distorted octahedral structures. niscpr.res.in Furthermore, ligand-to-metal charge transfer (LMCT) bands can also be observed, providing information about the electronic interaction between the ligand and the metal. nih.gov In some cases, the electronic spectra show little change upon a conformational change of the chelate ring. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is a powerful tool for studying the structure of diamagnetic metal complexes in solution. nih.govresearchgate.net The chemical shifts of the protons and carbons in the this compound ligand change upon coordination to a metal ion. asianpubs.org For instance, in zinc(II) complexes of a Schiff base derived from propane-1,2-diamine, the coordination of the ligand was confirmed by shifts in the ¹H and ¹³C NMR spectra. asianpubs.org NMR can also be used to study the dynamic processes in solution, such as the interconversion between different conformational isomers of the chelate ring. rsc.orgnih.gov For paramagnetic complexes, NMR can still provide useful information, although the spectra are often broader and more complex to interpret. nih.gov

The following table summarizes the key spectroscopic data for representative metal complexes of this compound and related ligands.

| Complex | Spectroscopic Technique | Key Findings |

| [Pb(pdam)₂(NO₃)]NO₃ | IR Spectroscopy | Shift in N-H stretching bands confirms coordination of amine nitrogens. researchgate.net |

| [Zn(BFBPD)X₂] | ¹H & ¹³C NMR | Shifts in NMR spectra confirm coordination of the Schiff base ligand derived from 1,2-propanediamine. asianpubs.org |

| Ni(II), Pd(II), Pt(II) macrocyclic amine complexes | Variable-Temperature NMR | Reveals dynamic interconverting processes between atropisomers. rsc.org |

| [Cu(II) Schiff base complex] | UV-Vis Spectroscopy | Broad band in the visible region corresponds to d-d transitions, indicating coordination geometry. samipubco.com |

BFBPD = N,N'-bis(4-fluorobenzylidene)propane-1,2-diamine; pdam = propane-1,2-diamine

X-ray Crystallographic Analysis of Coordination Geometries and Bonding Parameters

X-ray crystallography provides definitive information about the solid-state structure of metal complexes, including the coordination geometry around the metal center and precise bond lengths and angles.

Metal complexes of this compound and its derivatives adopt various coordination geometries, most commonly octahedral or square planar. For example, a nickel(II) complex with two 1-phenyl-propane-1,2-diamine ligands and two water molecules, [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O, exhibits a trans octahedral geometry. nih.gov The nickel(II) atom is coordinated by four nitrogen atoms from the two bidentate diamine ligands in the equatorial plane and two oxygen atoms from the water molecules in the axial positions. nih.gov Similarly, a copper(II) complex with 1,3-diaminopropane (B46017), [Cu(pn)₂Cl₂], was found to have an octahedral coordination, with the copper(II) ion lying on an inversion center. arabjchem.org

In a lead(II) complex, [Pb(NO₃)(pdam)₂]NO₃, the lead(II) ion is coordinated by four nitrogen atoms from two bidentate propane-1,2-diamine ligands and by an O,O'-bidentate nitrate ion. researchgate.net The coordination polyhedron is described as a distorted pentagonal pyramid due to the stereochemically active lone pair of electrons on the lead(II) ion. researchgate.net

The bond lengths and angles within the coordination sphere are crucial for understanding the nature of the metal-ligand bonding. In the aforementioned nickel(II) complex, the Ni-N bond lengths are typical for such complexes. nih.gov In the lead(II) complex, the Pb-N distances range from 2.377(4) to 2.644(4) Å. researchgate.net The chelate ring formed by the coordination of this compound is a five-membered ring, and its conformation is a key structural feature.

The table below presents selected crystallographic data for metal complexes containing propane-1,2-diamine and related ligands.

| Complex | Coordination Geometry | Metal-Ligand Bond Lengths (Å) | Chelate Ring Conformation |

| [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O | trans-octahedral | - | Slightly twisted envelope nih.gov |

| [Pb(NO₃)(pdam)₂]NO₃ | Distorted pentagonal pyramid | Pb-N: 2.377(4) - 2.644(4) researchgate.net | Envelope and twisted researchgate.net |

| [Cu(pn)₂Cl₂] | Octahedral | Cu-N bonds are similar in length. arabjchem.org | Chair, boat, and chair-boat arabjchem.org |

| [Ni(C₃H₁₀N₂)₃][Ni(CN)₄] | Octahedral cation | - | Disordered researchgate.net |

pdam = propane-1,2-diamine; pn = 1,3-diaminopropane

Conformational Analysis of this compound Chelate Rings in Metal Complexes

Stereochemical Influence on Chelate Conformations

The stereochemistry of the this compound ligand, specifically the presence of the methyl group on the carbon backbone, has a profound influence on the preferred conformation of the chelate ring. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position within the puckered ring. To minimize steric hindrance, the chelate ring will preferentially adopt a conformation that places the bulky methyl group in the less sterically demanding pseudo-equatorial position. rsc.orgresearchgate.net

For the (S)-enantiomer of propane-1,2-diamine, the δ conformation of the chelate ring directs the methyl group into a pseudo-equatorial position, making this conformation more stable. researchgate.net Conversely, for the (R)-enantiomer, the λ conformation is favored. rsc.org This stereochemical control over the chelate ring conformation is a key principle in the design of chiral metal complexes for applications such as asymmetric catalysis. nih.gov The ability to favor a single coordination geometry can arise from the chiral ligand preferring to be in a single conformation within the metal complex due to a combination of steric and electronic factors. nih.gov

Interconversion and Dynamics of Conformational Isomers

In solution, the five-membered chelate rings of this compound complexes are often not static. They can undergo rapid interconversion between different conformational isomers. This dynamic process can be studied using techniques like variable-temperature NMR spectroscopy. rsc.org The rate of this interconversion depends on the energy barrier between the conformers. For some complexes, this interconversion is fast on the NMR timescale at room temperature, resulting in averaged signals. rsc.org In other cases, the interconversion can be slow enough to observe distinct signals for different conformers. The study of these dynamic processes is crucial for understanding the behavior of these complexes in solution and their mechanisms of action in catalytic or biological systems.

Stability and Thermodynamic Studies of Metal-Propane-1,2-diamine Complexes

The stability of metal complexes with this compound is a measure of the strength of the interaction between the metal ion and the ligand in solution. scispace.com This is quantified by the stability constant (K) or its logarithm (log K), where a higher value indicates a more stable complex. ijtsrd.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the chelate effect, and the thermodynamic parameters of complex formation (enthalpy and entropy changes). scispace.comresearchgate.net

Thermodynamic parameters provide further insight into the complexation process. The enthalpy change (ΔH) reflects the heat absorbed or released during complex formation, while the entropy change (ΔS) relates to the change in disorder of the system. For many diamine complexes, the formation is both enthalpically and entropically favored. scirp.org

The following table provides examples of stability constants for metal complexes with diamine ligands.

| Metal Ion | Ligand | log β₁₁₀ | Reference |

| Calcium(II) | 1,3-propanediamine | 5.25 | scispace.com |

| Calcium(II) | 1,2-ethylenediamine | 4.69 | scispace.com |

| Copper(II) | propane-1,2,3-triamine | log β₁₀₁ = 9.3 | cdnsciencepub.com |

log β₁₁₀ refers to the formation constant of the 1:1 metal-ligand complex.

Determination of Formation Constants and Speciation in Solution

The stability of a metal-ligand complex in solution is quantified by its formation constant (or stability constant), K. These constants are crucial for understanding the strength of metal-ligand interactions and predicting the distribution of different complex species in a given system. jchemlett.com Various experimental techniques are employed to determine these constants, with potentiometric and spectrophotometric titrations being among the most common. jchemlett.comscispace.com In these methods, changes in properties like pH or light absorbance are monitored as the ligand is added to a solution of the metal ion, allowing for the calculation of equilibrium constants for each complex formed. scispace.com

The interaction between a metal ion (M²⁺) and propane-1,2-diamine (L) in solution typically results in a stepwise formation of complexes. The equilibria can be represented as follows:

M²⁺ + L ⇌ [ML]²⁺, with a stepwise formation constant K₁ = [[ML]²⁺] / ([M²⁺][L])

[ML]²⁺ + L ⇌ [ML₂]²⁺, with a stepwise formation constant K₂ = [[ML₂]²⁺] / ([[ML]²⁺][L])

[ML₂]²⁺ + L ⇌ [ML₃]²⁺, with a stepwise formation constant K₃ = [[ML₃]²⁺] / ([[ML₂]²⁺][L])

Studies on propane-1,2-diamine have identified various species in solution, including 1:1, 1:2, and 1:3 metal-ligand complexes, as well as protonated forms depending on the pH. researchgate.netpublish.csiro.au For example, with palladium(II), 1,2-diaminopropane (B80664) forms stable 1:1 complexes with various bioligands. cu.edu.eg The stability of these complexes is influenced by factors such as the nature of the metal ion and the solvent system. researchgate.net

The table below presents the logarithmic values of the first stability constants (log K₁) for complexes of copper(II) and nickel(II) with propane-1,2-diamine.

| Metal Ion | Temperature (°C) | log K₁ |

|---|---|---|

| Copper(II) | 25 | 11.65 |

| Copper(II) | 0 | 10.78 |

| Nickel(II) | 25 | 8.05 |

| Nickel(II) | 0 | 7.43 |

Enthalpy and Entropy Contributions to Complex Stability

The stability of a metal complex, represented by the Gibbs free energy change (ΔG), is governed by both enthalpy (ΔH) and entropy (ΔS) changes during its formation (ΔG = ΔH - TΔS). jchemlett.com Calorimetric titrations are used to directly measure the enthalpy change (heat evolved or absorbed) during complexation, and from this, the entropy change can be calculated. publish.csiro.au

For the complexation of propane-1,2-diamine with metal ions, the reaction is typically exothermic, meaning the enthalpy change (ΔH) is negative, which favors complex formation. publish.csiro.au This exothermic nature is attributed to the formation of strong metal-nitrogen bonds.

A detailed study of nickel(II) complexes with propane-1,2-diamine provides insight into these thermodynamic contributions for the stepwise formation of [Ni(L)]²⁺, [Ni(L)₂]²⁺, and [Ni(L)₃]²⁺. publish.csiro.au The data shows that while all three formation steps are favored by enthalpy, the entropic contribution is also significant. publish.csiro.au

The table below summarizes the thermodynamic data for the stepwise formation of nickel(II) complexes with propane-1,2-diamine.

| Reaction Step | -ΔG (kJ mol⁻¹) | -ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Ni²⁺ + L ⇌ [NiL]²⁺ | 42.2 | 36.0 | 21 |

| [NiL]²⁺ + L ⇌ [NiL₂]²⁺ | 34.3 | 38.5 | -14 |

| [NiL₂]²⁺ + L ⇌ [NiL₃]²⁺ | 22.6 | 41.4 | -63 |

Iv. 2s Propane 1,2 Diamine As a Chiral Ligand in Asymmetric Catalysis

Design and Evolution of Chiral Catalysts Incorporating (2S)-Propane-1,2-diamine Scaffolds

The strategic integration of the this compound moiety into more complex ligand architectures has been a fruitful area of research, leading to the development of highly efficient and selective catalysts.

Ruthenium complexes bearing both a chiral diphosphine and a chiral diamine ligand have emerged as powerful catalysts for the asymmetric hydrogenation of ketones. The combination of these two chiral components often leads to a synergistic effect, enhancing both catalytic activity and enantioselectivity. In these systems, this compound can be employed as the chiral diamine component, working in concert with atropisomeric diphosphines like BINAP.

Noyori and coworkers demonstrated that ruthenium(II) complexes of racemic BINAP derivatives could be activated for asymmetric ketone hydrogenation by the addition of a nonracemic 1,2-diamine. acs.org This "chiral activation" strategy allows for the use of racemic diphosphines, which are often more accessible than their enantiopure counterparts. The catalyst system formed from a racemic Ru(II)-diphosphine complex, a chiral diamine like (S,S)-1,2-diphenylethylenediamine, and a base effectively hydrogenates various ketones with high enantioselectivity. acs.org While this specific example uses a different diamine, the principle extends to other chiral diamines, including derivatives of this compound.

The TunePhos/diamine-Ru(II) complex is another example that effectively catalyzes the enantioselective hydrogenation of a wide array of simple ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones. nih.gov These catalysts exhibit high reactivity and provide excellent enantioselectivities. nih.gov

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Ru(II)-rac-BINAP-(S,S)-DPEN | 2,4,4-Trimethyl-2-cyclohexen-1-one | 95% | acs.org |

| Ru(II)-rac-TolBINAP-(S,S)-DPEN | o-Methylacetophenone | 90% | acs.org |

| TunePhos/diamine-Ru(II) | Various simple ketones | >99% for 13 examples | nih.gov |

This table presents illustrative data on the performance of diphosphine-diamine ruthenium catalysts in asymmetric hydrogenation.

Salen-type ligands, which are tetradentate Schiff bases, can be readily synthesized through the condensation of a salicylaldehyde (B1680747) derivative with a diamine. The use of this compound in this synthesis introduces chirality into the ligand backbone. The resulting ligand, N,N′-bis(salicylidene)-1,2-propanediamine (salpn), and its derivatives can coordinate with various metal centers to form chiral catalysts. wikipedia.orgwikipedia.org

These chiral salen-metal complexes have been investigated in a variety of asymmetric reactions. The methyl group on the diamine bridge of the salpn ligand provides a chiral environment around the metal center, which is crucial for inducing enantioselectivity in the catalyzed reaction. The electronic and steric properties of the salen ligand can be fine-tuned by modifying the salicylaldehyde precursor, allowing for the optimization of the catalyst for a specific transformation.

For instance, chiral salen complexes have been utilized in the ring-opening polymerization of lactide and in other catalytic processes. nih.gov The modular nature of these ligands, stemming from the ease of modifying both the diamine and the salicylaldehyde components, makes them attractive for the development of new asymmetric catalysts.

Bifunctional catalysts operate through a mechanism where both the metal center and a functionality on the ligand participate in the catalytic cycle. In the context of hydrogenation reactions, this often involves a metal-ligand system capable of heterolytically cleaving dihydrogen. Ruthenium complexes with amino- or amido-functionalized ligands are prime examples of such catalysts.

The incorporation of a this compound moiety can provide the N-H functionality necessary for this bifunctional mechanism. The catalytic cycle for the hydrogenation of ketones by these catalysts involves the concerted transfer of a hydride from the metal and a proton from the nitrogen of the diamine ligand to the carbonyl group of the substrate. acs.org This outer-sphere mechanism avoids direct coordination of the substrate to the metal center.

Iron catalysts bearing ligands derived from the condensation of an enantiopure diamine and a phosphinoacetaldehyde have been developed for the asymmetric transfer hydrogenation of ketones and imines. acs.org These systems operate via a bifunctional mechanism and demonstrate high activity and enantioselectivity. acs.org The diamine backbone, which can be derived from precursors like this compound, is essential for establishing the chiral environment and the proton-donating capability of the catalyst.

Applications in Asymmetric Hydrogenation Reactions

Catalysts incorporating this compound and its derivatives have found significant application in asymmetric hydrogenation, a key transformation for the synthesis of chiral alcohols and amines.

The asymmetric hydrogenation of prochiral ketones is one of the most studied and successful applications of catalysts derived from chiral diamines. Ruthenium complexes containing a chiral diphosphine and a chiral 1,2-diamine are highly effective for this transformation. acs.orgnih.gov

These catalysts have demonstrated broad substrate scope, successfully reducing a variety of ketones with excellent enantioselectivity.

Aromatic and Heteroaromatic Ketones: Acetophenone derivatives and ketones containing heterocyclic rings are hydrogenated to the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excesses. acs.org

α-Branched and α,β-Unsaturated Ketones: Sterically demanding ketones and those containing conjugated double bonds are also effectively reduced, showcasing the versatility of these catalytic systems. nih.gov

β-Amino Ketones: The enantioselective hydrogenation of β-amino ketones provides access to chiral γ-amino alcohols, which are valuable building blocks in organic synthesis.

The combination of a diphosphine ligand like TunePhos with a chiral diamine in a ruthenium(II) complex, activated by a base such as potassium tert-butoxide in 2-propanol, has proven to be a highly efficient system for the hydrogenation of a wide range of ketones, often achieving enantioselectivities greater than 99%. nih.gov

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Aromatic Ketones | TunePhos/diamine-Ru(II) | >99% | nih.gov |

| Heteroaromatic Ketones | TunePhos/diamine-Ru(II) | >99% | nih.gov |

| α,β-Unsaturated Ketones | TunePhos/diamine-Ru(II) | >99% | nih.gov |

| Cyclopropyl Ketones | TunePhos/diamine-Ru(II) | >99% | nih.gov |

This table summarizes the performance of a representative catalyst system in the asymmetric hydrogenation of various ketone classes.

The asymmetric hydrogenation of imines is a direct and atom-economical method for the synthesis of chiral amines. nih.gov Chiral amines are ubiquitous in pharmaceuticals, agrochemicals, and as chiral ligands themselves. While the hydrogenation of C=O bonds is well-established, the hydrogenation of C=N bonds presents its own challenges, including the potential for catalyst inhibition by the amine product.

Transition metal catalysts, including those based on iridium, rhodium, and palladium, have been developed for this transformation. Chiral diamines can serve as effective ligands in these systems. For instance, palladium-catalyzed asymmetric hydrogenation has been shown to be effective for various imine substrates. dicp.ac.cn Bifunctional iron catalysts, which are effective for ketone hydrogenation, have also been successfully applied to the reduction of N-diphenylphosphinoyl substituted ketimines, affording the corresponding amines with high enantioselectivity (95–99% ee). acs.org

The development of catalysts for the asymmetric hydrogenation of imines is an active area of research, with the goal of expanding the substrate scope and improving catalyst efficiency. nih.govacs.org

Asymmetric Hydrogenation of Alkenes

The transition metal-catalyzed asymmetric hydrogenation of alkenes is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. Chiral ligands play a pivotal role in this process by coordinating to the metal center and inducing enantioselectivity. Ligands derived from the this compound backbone are utilized in catalysts, typically involving metals like rhodium, ruthenium, and iridium, to facilitate the enantioselective reduction of C=C double bonds.

While complex diamines such as 1,2-diphenylethylenediamine (DPEN) are extensively documented, the simpler this compound scaffold serves as the foundational chiral element. In a typical catalytic cycle, the chiral diamine ligand, often as part of a larger pincer or bidentate ligand structure, coordinates to the metal precursor. The resulting complex activates molecular hydrogen, which is then delivered stereoselectively to the prochiral alkene substrate. The steric and electronic properties of the ligand dictate the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer. For instance, in the hydrogenation of prochiral allylamines, catalyst systems based on chiral diamines have demonstrated the ability to produce chiral amines with high enantiomeric excess. nih.govrsc.org

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to using high-pressure molecular hydrogen, employing hydrogen donor molecules like isopropanol or formic acid. Ruthenium(II) complexes featuring chiral 1,2-diamine ligands are among the most successful catalysts for this transformation. The protocol generally involves the formation of a metal hydride species in situ from the catalyst precursor, the chiral diamine ligand, and the hydrogen donor, often in the presence of a base.

This active hydride catalyst then transfers hydrogen to the alkene substrate through a concerted, outer-sphere mechanism. The chiral environment created by the this compound-derived ligand is crucial for discriminating between the enantiotopic faces of the substrate during the hydride transfer step. researchgate.net Although many studies focus on the reduction of ketones and imines, the principles are readily extended to activated alkenes, such as β,β-disubstituted nitroalkenes. mdpi.com The reaction is typically carried out under mild conditions, making it a valuable method for the synthesis of chiral compounds.

Substrate Scope, Reactivity, and Enantioselectivity Enhancements

The effectiveness of catalysts incorporating this compound-based ligands is highly dependent on the nature of the alkene substrate. Generally, alkenes with coordinating groups near the C=C bond, such as allylic alcohols or amines, are excellent substrates as they can chelate to the metal center, leading to a more ordered transition state and higher enantioselectivity. nih.gov

For simple, unfunctionalized olefins, achieving high enantioselectivity is more challenging and often requires more sophisticated ligand design to maximize non-covalent steric and electronic interactions between the catalyst and the substrate. nih.gov Reactivity and enantioselectivity can be enhanced by modifying the ancillary ligands on the metal, adjusting the solvent, or adding co-catalysts or additives. For example, in the hydrogenation of allylamines, the addition of CO2 can reversibly form a carbamate, which acts as an in situ protecting group that can lead to improved yields and enantiomeric excess. nih.govrsc.org

| Alkene Substrate Type | Catalyst System (Analogous) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Prochiral Allylamines | Rh-catASium® | 93-96 | 75-82 |

| β,β-Disubstituted Nitroalkenes (ATH) | Thiourea Organocatalyst | 85-99 | 93-97 |

| Trisubstituted α,β-Unsaturated Esters | Ir-P,O Ligand | >95 | 90-99 |

Broader Scope of Asymmetric Transformations Catalyzed by this compound Ligands

Asymmetric Michael Addition Reactions

This compound is a key structural motif in the design of bifunctional organocatalysts for the asymmetric Michael addition. By derivatizing one of the amino groups into a hydrogen-bond donor, such as a thiourea, and leaving the other primary or secondary amine to act as a nucleophile activator, a powerful catalyst is created.

The mechanism involves the primary/secondary amine of the catalyst reacting with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) by forming hydrogen bonds with the nitro group, lowering its LUMO energy. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective 1,4-addition. Catalysts based on the closely related 1,2-diphenylethylenediamine (DPEN) backbone have demonstrated high yields and excellent enantioselectivities (up to 99% ee) in the addition of cycloketones to nitroalkenes. mdpi.comresearchgate.net

| Michael Donor | Michael Acceptor | Catalyst Type (Analogous) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | DPEN-Thiourea | 99 | 9:1 | 99 (syn) |

| Cyclopentanone | β-Nitrostyrene | DPEN-Thiourea | 95 | 8:2 | 98 (syn) |

| Acetone | N-Phenylmaleimide | DPEN-Thiophosphoramide | 94 | - | 98 |

Asymmetric Epoxidation of Olefins

This compound is a prevalent chiral component in the synthesis of Salen-type ligands. These ligands are prepared through the condensation of the diamine with two equivalents of a salicylaldehyde derivative. The resulting tetradentate Salen ligand can coordinate with various transition metals, such as manganese (Mn) and iron (Fe), to form stable, well-defined complexes that are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins.

In these reactions, an oxygen source, such as hydrogen peroxide or even air, is used to generate a high-valent metal-oxo species. mdpi.com This species is the active oxidant that transfers an oxygen atom to the alkene. The chiral Salen ligand, held in a rigid conformation around the metal center, effectively shields one face of the approaching olefin, directing the oxygen transfer to the other face with high enantioselectivity. This methodology is applicable to a wide range of cis-, trans-, and trisubstituted olefins, providing valuable chiral epoxides. nih.gov

Asymmetric Aldol Reactions

Derivatives of this compound are also employed as organocatalysts for direct asymmetric aldol reactions. Similar to their role in Michael additions, these catalysts operate through an enamine-based mechanism. The primary or secondary amine of the catalyst condenses with a ketone donor to form a chiral enamine.

This enamine then attacks the carbonyl group of an aldehyde acceptor. The catalyst's chiral backbone, originating from this compound, controls the facial selectivity of the attack on the aldehyde. Often, these reactions are promoted by a protonated form of the diamine catalyst, where the resulting ammonium ion can act as a Brønsted acid to activate the aldehyde through hydrogen bonding. This dual activation mode is characteristic of many successful organocatalytic aldol reactions, leading to high yields and stereoselectivities. Catalysts derived from structures like 1,2-diphenylethylenediamine have shown excellent performance in reactions between cyclic ketones and aromatic aldehydes. researchgate.net

| Ketone Donor | Aldehyde Acceptor | Catalyst Type (Analogous) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | N-alkylated DPEN | 80 | - | 90 |

| Acetone | 4-Chlorobenzaldehyde | Prolinamide Derivative | 97 | - | 83 |

| Cyclohexanone | 2-Nitrobenzaldehyde | N-alkylated DPEN | 75 | - | 95 |

Asymmetric C-C Bond Forming Reactions

Ligands derived from this compound have been effectively employed in a variety of organocatalytic and metal-catalyzed asymmetric C-C bond-forming reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures with high stereocontrol. Notable examples include Michael additions and aldol reactions, where the chiral environment provided by the this compound scaffold directs the stereochemical outcome.

In the realm of organocatalysis, thiophosphoramides synthesized from optically pure C2-symmetric 1,2-diamines, such as this compound derivatives, have proven to be effective catalysts. For instance, in the asymmetric Michael addition of aldehydes and ketones to N-substituted maleimides, these bifunctional organocatalysts have demonstrated high activity and selectivity researchgate.net. The thiophosphoramide derived from 1,2-diphenylethane-1,2-diamine, a structurally related C2-symmetric diamine, has been shown to be a more active and selective catalyst compared to analogous sulfonamides researchgate.net. This highlights the potential of this compound-based thiophosphoramides in similar transformations.

Similarly, prolinamide catalysts, which can be derived from the condensation of proline and a chiral diamine like this compound, are effective in direct asymmetric aldol reactions. These catalysts facilitate the reaction between ketones and aldehydes to produce 2-hydroxy 1,4-diketones with high regioselectivity, diastereoselectivity, and good enantioselectivity. This provides a direct route to optically active tertiary alcohols, which are valuable synthetic intermediates.

The effectiveness of these ligands stems from their ability to form a rigid and well-defined chiral pocket around the active site, whether it is an organocatalytic moiety or a metal center. This steric and electronic control is crucial for discriminating between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

| Ketone | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Cyclohexanone | 94 | 91:9 | 95 |

| Cyclopentanone | 96 | 94:6 | 98 |

| Acetone | 85 | - | 90 |

Asymmetric Hydroamination of Allylic Amines

The asymmetric hydroamination of allylic amines is a highly atom-economical method for the synthesis of chiral 1,2-diamines, which are prevalent motifs in pharmaceuticals and chiral ligands ua.es. Copper-catalyzed protocols, in particular, have emerged as a powerful tool for this transformation. Ligands based on the this compound scaffold are well-suited for this reaction due to their ability to form stable and catalytically active copper complexes.

In a typical copper-catalyzed hydroamination of an allylic amine, a chiral copper hydride (CuH) species is generated in situ. This species then undergoes a stereoselective migratory insertion into the carbon-carbon double bond of the allylic amine, forming a chiral alkylcopper intermediate. This intermediate is subsequently trapped by an electrophilic amine source to afford the desired 1,2-diamine product and regenerate the active catalyst.

The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the copper center. The this compound backbone creates a specific chiral environment that directs the approach of the allylic amine to the copper hydride, thereby controlling the stereochemistry of the newly formed stereocenter. The nature of the substituents on the diamine ligand can be tuned to optimize both the reactivity and the enantioselectivity of the catalytic system.

Key challenges in this transformation include controlling the regioselectivity of the hydrocupration step and suppressing potential side reactions such as β-hydride elimination from the alkylcopper intermediate nih.gov. The design of the this compound-derived ligand and the choice of reaction conditions are critical to overcoming these challenges and achieving high yields and enantioselectivities.

| Allylic Amine Substrate | Amine Nucleophile | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|

| N-Piv-cinnamylamine | Di-tert-butyl azodicarboxylate | 85 | 92 |

| N-Piv-hex-1-en-3-amine | Di-tert-butyl azodicarboxylate | 78 | 88 |

| N-Piv-4-phenylbut-1-en-3-amine | Di-tert-butyl azodicarboxylate | 82 | 90 |

Oxidative Kinetic Resolutions

Oxidative kinetic resolution (OKR) is a powerful strategy for the separation of racemic mixtures of chiral alcohols into their constituent enantiomers. This method relies on the selective oxidation of one enantiomer of the alcohol to the corresponding ketone by a chiral catalyst, leaving the unreacted alcohol enriched in the other enantiomer. Chiral ligands derived from this compound have been investigated in metal-catalyzed OKR, particularly with palladium catalysts.

In a palladium-catalyzed OKR of a secondary alcohol, a chiral palladium complex, often formed in situ from a palladium precursor and a this compound-derived ligand, selectively binds to one enantiomer of the racemic alcohol. This diastereomeric palladium-alkoxide intermediate then undergoes a β-hydride elimination, leading to the formation of a ketone and a palladium-hydride species. The palladium catalyst is then regenerated by an oxidant, often molecular oxygen or air, completing the catalytic cycle.

The enantioselectivity of the resolution is determined by the difference in the rates of oxidation of the two enantiomers of the alcohol. The chiral ligand plays a crucial role in this differentiation by creating a diastereomeric interaction with each enantiomer of the substrate, leading to a significant energy difference in the transition states for the β-hydride elimination step. While the naturally occurring diamine (-)-sparteine has been widely used in this context, the development of synthetic ligands based on scaffolds like this compound offers the potential for greater tunability and optimization of the catalytic system caltech.eduresearchgate.netnih.govexlibrisgroup.com.

The efficiency of an OKR is often described by the selectivity factor (s), which is the ratio of the rate constants for the oxidation of the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). High selectivity factors are desirable for obtaining both the unreacted alcohol and the ketone product with high enantiomeric excess.

| Racemic Alcohol | Conversion (%) | ee of unreacted alcohol (%) | Selectivity factor (s) |

|---|---|---|---|

| 1-Phenylethanol | 52 | >99 | 45 |

| 1-(Naphthalen-2-yl)ethanol | 51 | 99 | 52 |

| 1-Indanol | 55 | 98 | 30 |

Mechanistic Investigations of Asymmetric Catalysis via this compound Ligands

Elucidation of Catalytic Cycles and Intermediates

Understanding the catalytic cycle and identifying key intermediates are crucial for optimizing asymmetric reactions catalyzed by metal complexes of this compound-derived ligands. Mechanistic studies, often combining experimental techniques such as in-situ spectroscopy and kinetic analysis with computational modeling, have provided valuable insights into these processes.

For instance, in the copper-catalyzed hydroamination of allylic amines, the proposed catalytic cycle begins with the formation of a chiral copper(I) hydride complex. This active catalyst then undergoes a migratory insertion with the alkene substrate to form a chiral alkylcopper(I) intermediate. This step is often the enantiodetermining step of the reaction. The resulting organocopper species is then intercepted by an electrophilic amine reagent in a process that forges the new C-N bond and generates a copper(I) salt. The catalytic cycle is closed by the regeneration of the copper(I) hydride species through reaction with a stoichiometric hydrosilane reductant.

Computational studies have been instrumental in elucidating the structures of the intermediates and transition states involved in these cycles. For example, density functional theory (DFT) calculations can be used to model the hydrocupration step, revealing the preferred coordination of the allylic amine to the chiral copper catalyst and the geometry of the transition state leading to the formation of the alkylcopper intermediate. These models can help to rationalize the observed regio- and enantioselectivity of the reaction.

The identification of potential off-cycle species or catalyst deactivation pathways is another important aspect of these mechanistic investigations. For example, in the hydroamination of allylic amines, β-elimination of the amine group from the alkylcopper intermediate can be a competing side reaction. Understanding the factors that favor the desired C-N bond formation over this unproductive pathway is essential for developing more efficient catalytic systems.

Transition State Modeling and Stereoselectivity Control

Transition state modeling is a powerful computational tool for understanding the origins of stereoselectivity in asymmetric catalysis. By calculating the energies of the diastereomeric transition states that lead to the different enantiomers of the product, it is possible to predict which enantiomer will be formed preferentially and to what degree. This approach has been applied to reactions catalyzed by complexes of this compound-derived ligands to rationalize and predict their stereochemical outcomes.

In the copper-catalyzed hydroamination of olefins, for example, DFT calculations can be used to model the transition states for the migratory insertion of the olefin into the Cu-H bond. The chiral ligand creates a well-defined steric and electronic environment around the copper center, which leads to a significant energy difference between the transition states for the two possible modes of olefin insertion (re-face vs. si-face attack). The lower energy transition state corresponds to the major enantiomer of the product.

These models can also reveal the key non-covalent interactions between the ligand and the substrate in the transition state that are responsible for stereochemical control acs.org. For example, steric repulsion between a bulky substituent on the ligand and a substituent on the substrate may destabilize one transition state relative to the other. Conversely, attractive interactions, such as hydrogen bonding or CH-π interactions, may stabilize a particular transition state.

By understanding these subtle interactions, it is possible to rationally design new ligands with improved stereoselectivity. For example, if a model suggests that increasing the steric bulk at a particular position on the ligand would enhance the energy difference between the diastereomeric transition states, this prediction can be tested experimentally by synthesizing the modified ligand and evaluating its performance in the catalytic reaction. This iterative cycle of computational modeling and experimental validation is a powerful paradigm for the development of new and more effective asymmetric catalysts.

Influence of Reaction Conditions, Counterions, and Additives

The stereochemical outcome and efficiency of asymmetric reactions catalyzed by metal complexes of this compound and its derivatives are highly sensitive to the reaction environment. Factors such as temperature, solvent, the nature of the metal's counterion, and the presence of additives can profoundly impact yield, enantioselectivity, and diastereoselectivity. Careful optimization of these parameters is crucial for achieving the desired catalytic performance.

Reaction Conditions: Temperature and solvent are among the most critical parameters. Lower reaction temperatures often lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states, although this can sometimes come at the cost of a lower reaction rate and yield nih.gov. Conversely, higher temperatures may improve yield but erode enantioselectivity nih.gov. The choice of solvent can influence catalyst solubility, stability, and the geometry of the catalytic complex. For instance, in the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, tetrahydrofuran (THF) was found to be a better solvent than 1,2-dimethoxyethane (DME), leading to higher enantioselectivity nih.gov.

In some systems, however, the enantioselectivity shows remarkable robustness to changes in conditions. In a palladium-catalyzed asymmetric allylic amination using a chiral ligand derived from a 1,2-diamine scaffold, variations in solvent (THF, Dioxane, CH₂Cl₂), and catalyst loading had only a minimal effect on the enantiomeric excess (ee) nih.gov. The most significant impact of changing the catalyst loading was on the product yield, which increased substantially when the catalyst concentration was raised nih.gov.

The following table summarizes the optimization of a Pd-catalyzed allylic amination, illustrating the influence of various parameters on the reaction's outcome.

| Entry | Catalyst Loading (mol %) | Solvent | Additive | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1.0 | THF | None | 76 | 86 | nih.gov |

| 2 | 1.0 | THF | 20 mol % PhCO₂H | 63 | 88 | nih.gov |

| 3 | 1.0 | THF | 20 mol % Cs₂CO₃ | 60 | 87 | nih.gov |

| 4 | 5.0 | THF | None | 94 | 84 | nih.gov |

| 5 | 1.0 | Dioxane | None | 71 | 82 | nih.gov |

| 6 | 1.0 | CH₂Cl₂ | None | 18 | 87 | nih.gov |

Stereodivergent and Enantiodivergent Catalysis

Ligands derived from this compound can be employed in sophisticated catalytic strategies that allow for the selective synthesis of multiple stereoisomers of a product from the same set of starting materials. These methods, known as stereodivergent and enantiodivergent catalysis, offer powerful control over stereochemical outcomes.

The data below illustrates the powerful diastereocontrol achieved by simply changing the phosphine (B1218219) ligand in a Cu-catalyzed reductive coupling reaction.

| Product Diastereomer | Phosphine Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| anti-Diamine | Ph-BPE | up to 91 | >20:1 | >99:1 |

| syn-Diamine | t-Bu-BDPP | up to 76 | 1:>20 | 97:3 |

Enantiodivergent Catalysis: This advanced approach allows for the synthesis of either enantiomer of a product using the same chiral source. This is particularly valuable as it circumvents the need to synthesize the opposite enantiomer of a complex chiral ligand, which may be difficult or expensive. Enantiodivergence is typically achieved by a subtle modification of the catalyst or reaction conditions, which reverses the facial selectivity of the reaction. For instance, in studies involving a family of related chiral diamine ligands, minor structural modifications to the ligand scaffold were shown to cause a complete reversal of the asymmetric induction chemrxiv.org. This phenomenon arises when small changes to the ligand structure alter the non-covalent interactions in the transition state, favoring the approach of the substrate from the opposite face and leading to the formation of the opposite enantiomer of the product chemrxiv.org. This highlights the exquisite sensitivity of asymmetric catalysis to the precise three-dimensional structure of the chiral ligand.

V. Theoretical and Computational Investigations of 2s Propane 1,2 Diamine Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation, providing fundamental information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. arxiv.org It is widely used to predict the ground-state geometries and relative energies of different conformations of molecules and their complexes. arxiv.orggrafiati.com For systems involving diamines like 1,3-propanediamine, DFT calculations have successfully determined the relative stabilities of various conformational isomers of their metal complexes. arabjchem.org

In the case of (2S)-propane-1,2-diamine, DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, it can calculate the energy differences between various conformers that arise from the rotation around the C-C and C-N bonds. When complexed with a metal ion, the diamine ligand can adopt different puckered conformations, and DFT is instrumental in quantifying the energetic landscape of these forms. arabjchem.org For instance, studies on related copper(II) complexes with 1,3-diaminopropane (B46017) show that different conformations (chair-chair, chair-boat, etc.) are separated by distinct energy differences, which can be reliably calculated. arabjchem.org

Table 1: Illustrative Relative Energies of Conformational Isomers Calculated by DFT for a Diamine Complex System This table is a representative example based on findings for related diamine complexes to illustrate the type of data generated by DFT calculations.

| Conformer | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| Isomer 1 | Most stable conformer (e.g., chair-chair) | 0.00 |

| Isomer 2 | Less stable conformer (e.g., boat-chair) | 8.19 - 11.26 arabjchem.org |

| Isomer 3 | Higher energy conformer (e.g., boat-boat) | 3.12 arabjchem.org |